molecular formula C8H5ClN2O2 B12879997 3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride CAS No. 445496-31-1

3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride

Cat. No.: B12879997
CAS No.: 445496-31-1
M. Wt: 196.59 g/mol
InChI Key: OCICPLTWZIUOBY-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with pyridine derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles and pyridine derivatives. These products can have significant applications in medicinal chemistry and material science .

Scientific Research Applications

3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazole: A simpler structure with similar reactivity.

    Pyridine Derivatives: Compounds with a pyridine ring that exhibit similar chemical behavior.

Uniqueness

3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride is unique due to its combined isoxazole and pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-4-6-2-5(7(9)12)3-10-8(6)13-11-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCICPLTWZIUOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664809
Record name 3-Methyl[1,2]oxazolo[5,4-b]pyridine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445496-31-1
Record name 3-Methyl[1,2]oxazolo[5,4-b]pyridine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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